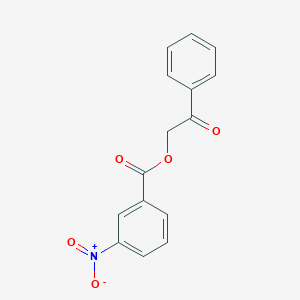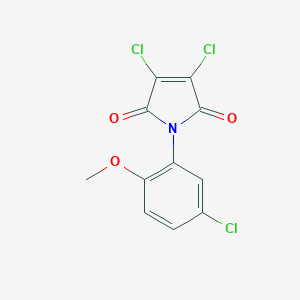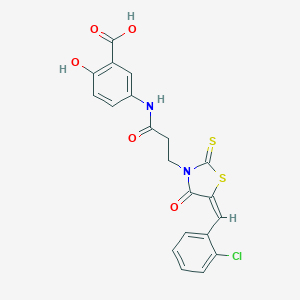![molecular formula C22H27N3O5S B349417 Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 315684-60-7](/img/structure/B349417.png)
Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the nitro group, and the coupling of the cyclohexylamino group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas with a palladium catalyst). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
- Ethyl 4-(cyclohexylamino)-3-nitrobenzamide
Uniqueness
Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
315684-60-7 |
|---|---|
分子式 |
C22H27N3O5S |
分子量 |
445.5g/mol |
IUPAC名 |
ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H27N3O5S/c1-4-30-22(27)19-13(2)14(3)31-21(19)24-20(26)15-10-11-17(18(12-15)25(28)29)23-16-8-6-5-7-9-16/h10-12,16,23H,4-9H2,1-3H3,(H,24,26) |
InChIキー |
PHQLIENPPZWPSO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349337.png)


![9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349372.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B349373.png)
![Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B349374.png)






![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B349393.png)
